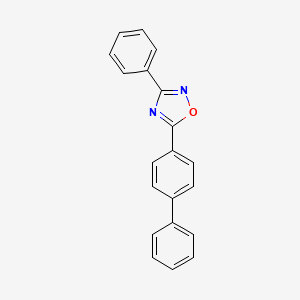![molecular formula C22H28N2O4 B4678767 1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678767.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions, which can trigger a variety of intracellular signaling pathways. This compound has been found to enhance synaptic plasticity and improve cognitive function by promoting the release of neurotransmitters such as acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve cognitive function, and promote the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. In addition, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. It has also been found to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the research on 1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In addition, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound in animal models of Parkinson's disease and traumatic brain injury. Another area of interest is the development of more potent and selective agonists of the α7 nicotinic acetylcholine receptor, which could have even greater therapeutic potential.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-19(28-21-8-6-5-7-20(21)27-3)22(25)24-15-13-23(14-16-24)17-9-11-18(26-2)12-10-17/h5-12,19H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIXCDSTGTNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)
![6-phenyl-2-(1-pyrrolidinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4678693.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4678697.png)
![2-{4-[2-(4-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4678704.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4678706.png)
![2-{4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4678710.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4678743.png)



![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)
![2-(allylthio)-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4678775.png)
